

# 2,4'-Dibromoacetophenone molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

Cat. No.: B128361

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## A Technical Guide to 2,4'-Dibromoacetophenone

This technical guide provides an in-depth overview of **2,4'-Dibromoacetophenone**, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. The guide details its core physicochemical properties, experimental protocols for its synthesis, and its role in chemical reactions.

## Core Physicochemical Data

The fundamental quantitative data for **2,4'-Dibromoacetophenone** are summarized in the table below, providing a clear reference for laboratory and research applications.

Parameter	Value	References
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O	[1][2][3][4]
Molecular Weight	277.94 g/mol	[1][3]
Alternate Names	alpha,4-Dibromoacetophenone, 4-Bromophenacyl bromide	[2]
CAS Number	99-73-0	[2][3]
Appearance	Light yellow to beige crystalline solid	[4]
Melting Point	107-111 °C	[4]

## Experimental Protocols

### Synthesis of $\alpha$ -Bromoacetophenone Derivatives

A common application involving acetophenone derivatives is  $\alpha$ -bromination. The following protocol is a representative example for the synthesis of  $\alpha$ -bromoacetophenone derivatives, which can be adapted for **2,4'-Dibromoacetophenone**.<sup>[5]</sup>

Materials:

- Acetophenone derivative (e.g., 4-Chloroacetophenone, 5.0 mmol)
- Pyridine hydrobromide perbromide (5.5 mmol)
- Acetic acid (20 mL)
- 50 mL round-bottom flask
- Condensing tube
- Stirring apparatus
- Heating apparatus (e.g., heating mantle)

- Thin-Layer Chromatography (TLC) equipment
- Developing agent (e.g., petroleum ether:ethyl acetate = 1:5 v/v)
- UV lamp ( $\lambda = 254 \text{ nm}$ )
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ethyl acetate
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Silica gel for flash chromatography

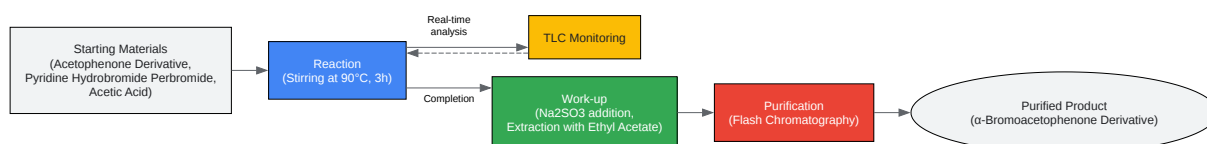
Procedure:

- Combine the acetophenone derivative (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.
- Stir the reaction mixture at  $90^\circ\text{C}$ .<sup>[5]</sup>
- Monitor the progress of the reaction in real-time using Thin-Layer Chromatography (TLC).<sup>[5]</sup> The mixture of petroleum ether:ethyl acetate = 1:5 (v/v) can be used as the development agent, and the spots can be observed under a UV lamp.<sup>[5]</sup>
- The reaction should be complete in approximately 3 hours, as indicated by the disappearance of the starting material on the TLC plate.<sup>[5]</sup>
- Once the reaction is complete, add sodium sulfite (8 mmol) and continue stirring at room temperature.<sup>[6]</sup>
- Extract the organic layer with ethyl acetate.
- Wash the organic layer with water.

- Dry the organic layer with sodium sulfate.
- Concentrate the solution using a rotary evaporator.
- Purify the crude product by flash chromatography on silica gel using a suitable eluent such as petroleum ether-ethyl acetate.[6]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of  $\alpha$ -bromoacetophenone derivatives, a process where **2,4'-Dibromoacetophenone** can be a key reagent or product.



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### Synthesis and Purification Workflow

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)